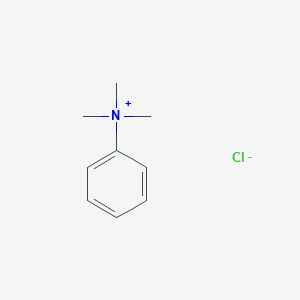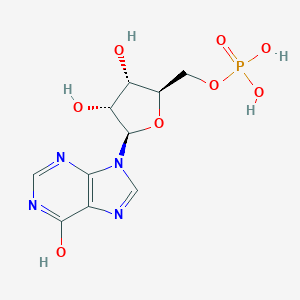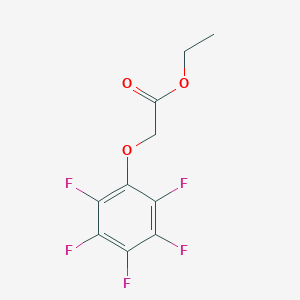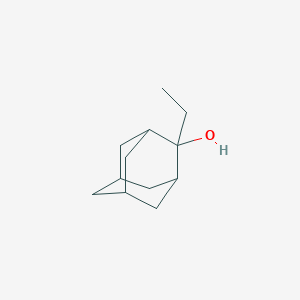
2-Éthyl-2-adamantanol
Vue d'ensemble
Description
2-Ethyl-2-adamantanol is an organic compound with the molecular formula C12H20O. It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. This compound is characterized by its high stability and rigidity, making it an interesting subject for various scientific studies and industrial applications.
Applications De Recherche Scientifique
2-Ethyl-2-adamantanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives, which are studied for their unique structural properties.
Biology: The compound is investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: Research is ongoing to explore its antiviral and antibacterial properties, leveraging the rigid structure of adamantane derivatives.
Industry: It is used in the production of high-performance polymers and as an additive in lubricants to enhance thermal stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-adamantanol typically involves the reaction of adamantanone with ethylmagnesium bromide in the presence of a suitable solvent. The reaction proceeds via a Grignard reaction mechanism, where the ethyl group is introduced to the adamantanone, followed by hydrolysis to yield 2-Ethyl-2-adamantanol.
Industrial Production Methods: In an industrial setting, the production of 2-Ethyl-2-adamantanol can be scaled up by optimizing the reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity 2-Ethyl-2-adamantanol.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2-adamantanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Ethyl-2-adamantanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydrocarbon, 2-Ethyladamantane, using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the adamantane structure, forming compounds like 2-Ethyl-2-chloroadamantane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 2-Ethyl-2-adamantanone.
Reduction: 2-Ethyladamantane.
Substitution: 2-Ethyl-2-chloroadamantane.
Mécanisme D'action
The mechanism by which 2-Ethyl-2-adamantanol exerts its effects is primarily through its interaction with biological membranes. The rigid and bulky structure of the adamantane core allows it to embed within lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its hydroxyl group can form hydrogen bonds with various biomolecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
2-Adamantanol: Similar in structure but lacks the ethyl group, making it less bulky.
2-Methyl-2-adamantanol: Contains a methyl group instead of an ethyl group, resulting in slightly different chemical properties.
1-Adamantanol: The hydroxyl group is attached to a different carbon atom, leading to different reactivity and applications.
Uniqueness: 2-Ethyl-2-adamantanol stands out due to its unique combination of the adamantane core and the ethyl group, which imparts distinct physical and chemical properties. Its enhanced stability and rigidity make it particularly useful in applications requiring robust materials.
Propriétés
IUPAC Name |
2-ethyladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBKBLFRGDNIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402878 | |
| Record name | 2-Ethyl-2-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14648-57-8 | |
| Record name | 2-Ethyl-2-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
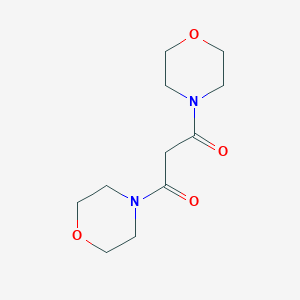
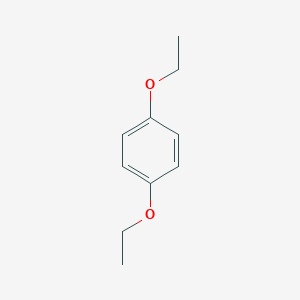

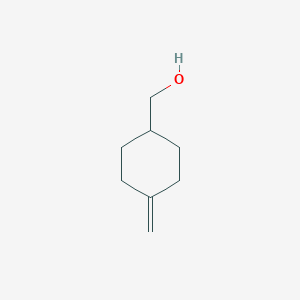

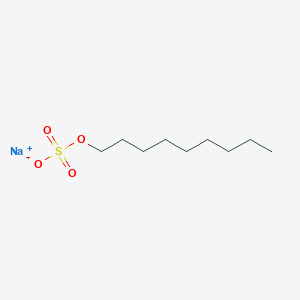
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
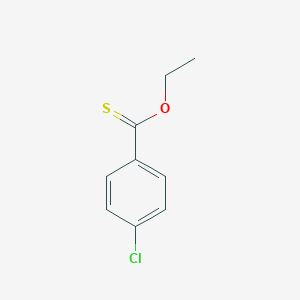
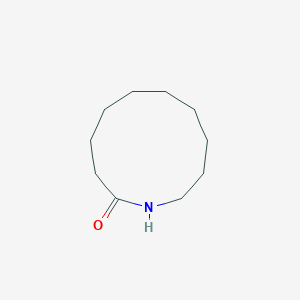
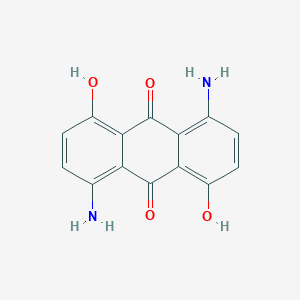
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
